molecular formula C16H12Cl2N2O3S B2918270 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 797776-60-4

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Número de catálogo: B2918270
Número CAS: 797776-60-4
Peso molecular: 383.24
Clave InChI: BXOJOXOUTRYKMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2SC_{16}H_{14}Cl_2N_2O_2S with a molecular weight of approximately 367.26 g/mol. The structure features a benzothiazole moiety substituted with dichloro groups and a dimethoxybenzamide group, which is critical for its biological activity.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the benzothiazole structure can enhance anticancer efficacy against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) using the MTT assay.
  • Results : Significant inhibition of cell proliferation was observed at low micromolar concentrations. The compound also induced apoptosis and arrested the cell cycle in these cancer cells.

The mechanism of action appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. In vitro studies using macrophage cell lines (RAW264.7) showed that the compound significantly reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action positions it as a candidate for therapies targeting both cancer and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often linked to their structural components.

Structural Feature Impact on Activity
Dichloro substitutionEnhances binding affinity to target proteins
Dimethoxy groupsIncreases lipophilicity and cellular uptake
Benzamide linkageContributes to receptor binding interactions

Modifications to these features can lead to variations in biological activity, suggesting that careful design can optimize therapeutic efficacy .

Case Studies

  • Study on Benzothiazole Derivatives : A series of benzothiazole compounds were synthesized and evaluated for their anticancer properties. Among them, compounds with similar structural motifs to this compound exhibited promising results in inhibiting tumor growth in preclinical models .
  • Inflammation Model : In a model of inflammation induced in RAW264.7 cells, the compound significantly downregulated inflammatory markers when treated at concentrations ranging from 1 to 4 μM. This suggests its potential application in diseases characterized by chronic inflammation .

Propiedades

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-10-5-3-8(7-11(10)23-2)15(21)20-16-19-14-12(24-16)6-4-9(17)13(14)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOJOXOUTRYKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.